NBD-10007

HIV-1 entry inhibition Cell-cell fusion assay CD4-mimetic

HIV-1 entry inhibitor research demands reference compounds with validated binding modes and consistent functional profiles. Variability in CD4-mimetic agonism can confound neutralization assays. NBD-10007 addresses this with a high-resolution co-crystal structure (PDB: 4DKV) confirming engagement of the gp120 Phe43 cavity, enabling assay calibration and SAR benchmarking. - IC50 = 4.2 μM (X4-tropic HIV-1 3B, MT2 cells); SI > 14.8. - Full CD4 agonist for gp120 conformational studies. - Purity ≥98%; diastereoisomeric mixture.

Molecular Formula C20H25ClN4O3S
Molecular Weight 436.95
CAS No. 1375736-65-4
Cat. No. B609459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBD-10007
CAS1375736-65-4
SynonymsNBD-10007;  NBD 10007;  NBD10007; 
Molecular FormulaC20H25ClN4O3S
Molecular Weight436.95
Structural Identifiers
SMILESClC1=CC=C(NC(C(NC(C2=NC(C)=C(CCO)S2)C3NCCCC3)=O)=O)C=C1
InChIInChI=1S/C20H25ClN4O3S/c1-12-16(9-11-26)29-20(23-12)17(15-4-2-3-10-22-15)25-19(28)18(27)24-14-7-5-13(21)6-8-14/h5-8,15,17,22,26H,2-4,9-11H2,1H3,(H,24,27)(H,25,28)
InChIKeyCXKXTRRHRJSSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NBD-10007: CD4-Mimetic HIV-1 Entry Inhibitor


NBD-10007 is a small-molecule CD4-mimetic HIV-1 entry inhibitor belonging to the N-phenyl-N'-piperidinyl-oxalamide class (NBD series) [1]. It functions by binding within the conserved Phe43 cavity of the HIV-1 gp120 envelope glycoprotein, thereby competitively inhibiting the gp120-CD4 interaction required for viral entry [2]. The compound has been co-crystallized with clade A/E 93TH057 HIV-1 gp120 core at ∼2 Å resolution (PDB ID: 4DKV), providing definitive atomic-level validation of its binding pose [3].

Why NBD-10007 Cannot Be Substituted


The NBD series of CD4-mimetic HIV-1 entry inhibitors exhibits substantial functional heterogeneity despite sharing a common oxalamide scaffold and Phe43 cavity binding site. Compounds within this class differ markedly in their agonist versus antagonist profiles—a critical determinant of therapeutic suitability. While all NBD compounds bind the gp120 Phe43 cavity, variations in the thiazole-piperidine substitution pattern and stereochemistry alter the magnitude of CD4-mimetic agonism, which can paradoxically enhance viral entry into CD4-negative, CCR5-expressing cells rather than inhibit it [1]. Consequently, substitution with a structurally similar but functionally distinct analog may yield divergent or even counterproductive experimental outcomes, particularly in assays involving CD4-negative cell lines or when evaluating viral neutralization breadth [2].

NBD-10007 Comparative Activity Data


Cell-Cell Fusion and CD4-gp120 Inhibition

In a cell-cell fusion assay measuring inhibition of HIV-1 Env-mediated membrane fusion, NBD-10007 exhibited an IC50 of 3.5 ± 0.7 μM, positioning it as moderately less potent than NBD-09027 (IC50 = 2.3 ± 0.5 μM) but more potent than the original lead NBD-556 (IC50 = 4.3 ± 1.4 μM) [1]. Notably, the CD4-gp120 interaction inhibition IC50 for NBD-10007 was 10.7 ± 0.7 μM, which is approximately 1.7-fold weaker than its cell-cell fusion inhibition, a profile distinct from that of NBD-09027 (6.2 ± 0.8 μM for CD4-gp120 interaction) [1].

HIV-1 entry inhibition Cell-cell fusion assay CD4-mimetic

Antiviral Activity Against X4-Tropic HIV-1

NBD-10007 (tested as Compound 9, diastereoisomeric mixture) inhibited X4-tropic HIV-1 3B gp120-mediated entry into human MT2 cells with an IC50 of 4.2 μM, as assessed by p24 production in a multi-cycle neutralization assay following overnight compound incubation and wash-out [1]. Under the same assay conditions, the compound exhibited a CC50 (cytotoxicity against MT2 cells) of >62 μM after 4 days by XTT assay, yielding a selectivity index (SI = CC50/IC50) of >14.8 [1].

Antiviral assay X4-tropic HIV-1 p24 inhibition

gp120 Co-Crystal Structure Binding Mode

NBD-10007 has been co-crystallized with clade A/E 93TH057 HIV-1 gp120 core at ∼2 Å resolution (PDB ID: 4DKV), confirming that the compound inserts its hydrophobic groups into the Phe43 cavity of gp120, a binding mode shared with NBD-556 and NBD-557 [1]. Superposition analysis reveals that NBD-10007 (purple) occupies a distinct conformational space within the Phe43 cavity compared to NBD-557 (green) and NBD-09027 (light blue), with the basic nitrogen of the piperidine ring positioned in proximity to D368 of gp120 but not forming a salt bridge or hydrogen bond [2]. This absence of an electrostatic interaction with D368 is proposed to explain the nonoptimal antagonist properties of the NBD series and distinguishes NBD-10007 from optimized antagonists currently in development [2].

X-ray crystallography Phe43 cavity gp120-ligand complex

CD4-Mimetic Agonism Profile

Mechanistic studies demonstrate that NBD-10007, like most NBD series compounds, acts as a CD4 agonist—a trait that is potentially unfavorable therapeutically because binding to gp120 can prematurely trigger the conformational changes required for viral entry, paradoxically enhancing infection of CD4-negative, CCR5-expressing cells [1]. In contrast, NBD-09027 exhibited reduced agonist properties in both functional and biophysical studies, representing a partial conversion toward an antagonist profile [1]. This functional distinction is critical: NBD-10007 serves as a reference CD4 agonist for studying gp120 conformational dynamics, while NBD-09027 provides a benchmark for evaluating reduced-agonism analogs.

CD4 agonism gp120 conformational change CCR5 enhancement

NBD-10007 Research Applications


Structure-Based Drug Design and Lead Optimization

NBD-10007 is ideally suited as a structural reference for rational design of next-generation HIV-1 entry inhibitors targeting the gp120 Phe43 cavity. The availability of its high-resolution co-crystal structure (PDB: 4DKV) enables computational docking studies, molecular dynamics simulations, and structure-activity relationship (SAR) analyses aimed at optimizing binding affinity or converting the agonist profile to an antagonist [1]. Researchers can use NBD-10007 as a benchmark to evaluate whether novel analogs achieve the desired salt-bridge or hydrogen-bond interaction with D368—an interaction absent in NBD-10007 and proposed to limit antagonist efficacy [1].

gp120 Conformational Dynamics and CD4 Agonism

As a validated full CD4 agonist, NBD-10007 serves as a critical tool compound for investigating the conformational changes induced in gp120 upon CD4 binding site engagement [1]. This application is particularly relevant for studies examining how premature triggering of the viral entry machinery (gp120 shedding, coreceptor exposure) affects infectivity in CD4-negative, CCR5-expressing cell models [1]. The compound's well-characterized agonist profile provides a consistent positive control for assays evaluating the functional conversion of agonists to antagonists—a key goal in CD4-mimetic drug development [1].

HIV-1 Entry Inhibition Screening and Assay Validation

NBD-10007 is appropriate for use as a reference inhibitor in cell-based HIV-1 entry assays, including cell-cell fusion assays (IC50 = 3.5 ± 0.7 μM) and multi-cycle neutralization assays against X4-tropic HIV-1 3B in MT2 cells (IC50 = 4.2 μM) [1][2]. Its defined potency and selectivity index (SI > 14.8) provide reliable benchmarks for assay calibration, quality control, and comparative evaluation of novel entry inhibitors [2]. The compound's diastereoisomeric nature may also inform studies investigating stereochemical effects on antiviral activity.

Comparative Pharmacology of NBD-Series CD4 Mimetics

NBD-10007 is an essential comparator for studies examining structure-function relationships across the NBD compound series. Its intermediate potency in cell-cell fusion assays (between NBD-09027 and NBD-556), distinct CD4-gp120 interaction profile, and full agonist properties make it a valuable reference for mapping how specific structural modifications (e.g., thiazole substitution, piperidine stereochemistry) influence antiviral activity and functional agonism [1]. This application supports SAR campaigns and in-class benchmarking efforts.

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